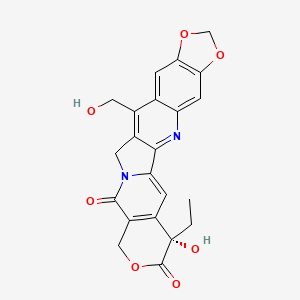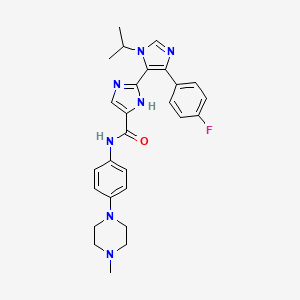
Tnik&map4K4-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tnik&map4K4-IN-2 is a small molecule inhibitor that targets the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Traf2- and Nck-interacting kinase (TNIK). These kinases are part of the Ste20-like serine/threonine kinase family, which play critical roles in various cellular functions, including signal transduction pathways involved in cell growth, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tnik&map4K4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Tnik&map4K4-IN-2 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tnik&map4K4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Tnik&map4K4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAP4K4 and TNIK in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways involved in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, where MAP4K4 and TNIK play critical roles in tumor growth and metastasis
Industry: Utilized in the development of new drugs and therapeutic agents targeting MAP4K4 and TNIK
Mécanisme D'action
Tnik&map4K4-IN-2 exerts its effects by inhibiting the activity of MAP4K4 and TNIK. These kinases are involved in the regulation of the Hippo pathway, which controls cell growth and apoptosis. By inhibiting these kinases, Tnik&map4K4-IN-2 can modulate the activity of downstream effectors, such as YAP, leading to changes in cell behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tnik&map4K4-IN-2 include:
MAP4K1: Hematopoietic progenitor kinase 1
MAP4K2: Germinal center kinase
MAP4K3: Germinal center kinase-like kinase
MAP4K5: Kinase homologous to SPS1/STE20
MAP4K6: Misshapen-like kinase 1
Uniqueness
Tnik&map4K4-IN-2 is unique in its dual inhibition of both MAP4K4 and TNIK, making it a valuable tool for studying the combined effects of these kinases on cellular processes. This dual inhibition provides a broader understanding of the signaling pathways involved and offers potential therapeutic advantages in targeting multiple kinases simultaneously .
Propriétés
Formule moléculaire |
C27H30FN7O |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
2-[5-(4-fluorophenyl)-3-propan-2-ylimidazol-4-yl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C27H30FN7O/c1-18(2)35-17-30-24(19-4-6-20(28)7-5-19)25(35)26-29-16-23(32-26)27(36)31-21-8-10-22(11-9-21)34-14-12-33(3)13-15-34/h4-11,16-18H,12-15H2,1-3H3,(H,29,32)(H,31,36) |
Clé InChI |
ZVDNXHUSIKGTSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC(=C1C2=NC=C(N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


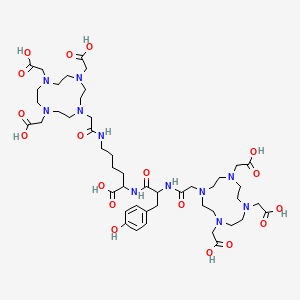

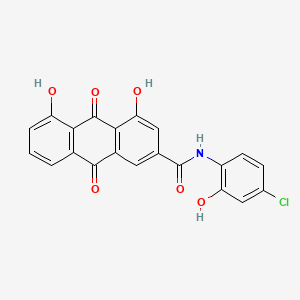
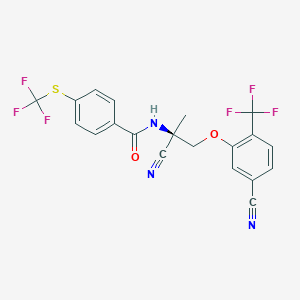
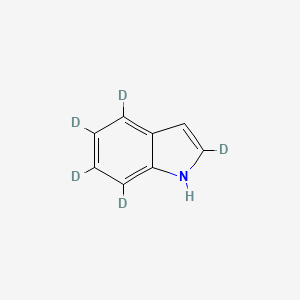
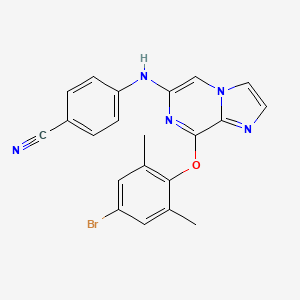
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)
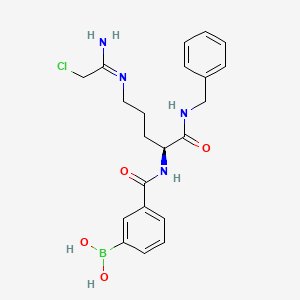
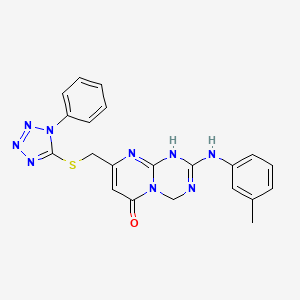
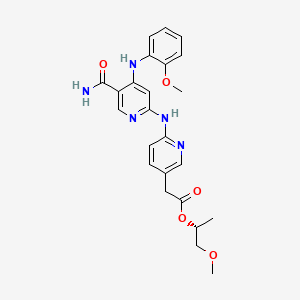
![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)
![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

